5-bromo-N-cyclopropylpyrimidin-2-amine
Description
Chemical Structure: 5-Bromo-N-cyclopropylpyrimidin-2-amine (CAS: 886366-20-7) is a pyrimidine derivative featuring a bromine atom at position 5 and a cyclopropylamine substituent at position 2. Its molecular formula is C₇H₈BrN₃, with a molecular weight of 214.07 g/mol.
Synthesis: The compound is synthesized via nucleophilic substitution between 5-bromo-2-chloropyrimidine and cyclopropylamine under reflux conditions. This method achieves a high yield (95%) and purity, as reported in optimized protocols .
Applications: It serves as a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents. Its commercial availability underscores its utility in high-throughput synthesis .
Safety: The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating stringent handling protocols .
Properties
IUPAC Name |
5-bromo-N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUUYCRRPSCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407611 | |
| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-20-7 | |
| Record name | 5-Bromo-N-cyclopropyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-CYCLOPROPYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropylpyrimidin-2-amine typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine. One common method includes dissolving 5-bromo-2-chloropyrimidine in isopropanol, followed by the addition of cyclopropylamine and N,N-diisopropylethylamine. The reaction mixture is then heated under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
5-Bromo-N-cyclopropylpyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha . The compound’s antitumor properties may involve the inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs and their structural differences:
Physicochemical Properties
- Hydrogen Bonding: Analogs like 4-Amino-5-bromo-2-chloropyrimidine exhibit stronger intermolecular hydrogen bonds (N–H∙∙∙N and C–H∙∙∙Br) due to the amino group, influencing crystallization and solubility .
- Thermal Stability : The cyclopropyl derivative’s ring strain may reduce thermal stability compared to saturated analogs like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine .
Biological Activity
5-Bromo-N-cyclopropylpyrimidin-2-amine is a pyrimidine derivative with the molecular formula CHBrN and a molecular weight of 214.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation modulation.
The synthesis of this compound typically involves the reaction of 5-bromo-2-chloropyrimidine with cyclopropylamine, often using solvents like isopropanol under reflux conditions. This method allows for the formation of the desired compound with high purity and yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. The compound exhibited an IC value of approximately 40% growth inhibition in NCI-USA anticancer assays, indicating promising antitumor activity .
The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) with an IC value of 435 nM, which is crucial for angiogenesis in tumors . Additionally, it influences inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, suggesting a dual role in both cancer and inflammation modulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 5, cyclopropyl group | Anticancer, anti-inflammatory |
| 5-Chloro-N-cyclopropylpyrimidin-2-amine | Chlorine instead of bromine | Antithrombotic |
| 5-Bromo-N-cyclobutylpyrimidin-2-amine | Cyclobutyl group instead of cyclopropyl | Antimicrobial |
| 5-Bromo-N-butylpyrimidin-2-amine | Butyl group instead of cyclopropyl | Antiviral properties |
This table illustrates how variations in substituents can significantly alter the biological activity profiles of these compounds.
Case Studies and Research Findings
- Anticancer Efficacy : A study reported that this compound significantly reduced cell viability in MCF-7 cells, leading to increased apoptosis as indicated by elevated levels of apoptotic markers such as caspase-3 and Bax .
- VEGFR-2 Inhibition : Molecular docking studies revealed that this compound effectively binds to the active site of VEGFR-2, suggesting a mechanism for its antiangiogenic properties. The computational analysis predicted favorable interactions that align with its observed biological effects.
- Inflammation Modulation : In vivo models demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines, supporting its potential use in inflammatory diseases alongside its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
